molecular formula C11H10N2O3 B2942631 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 719-58-4

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B2942631
CAS No.: 719-58-4
M. Wt: 218.212
InChI Key: NJQWKPUMNAVRLV-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is known for its unique structure, which includes a cinnoline core substituted with an ethyl group and a carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV virus . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus.

Mode of Action

This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from incorporating the viral DNA into the host genome. This inhibits the replication of the virus and slows down the progression of the disease.

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-oxocinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQWKPUMNAVRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 25 g 3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline, 100 g sodium hydroxide, 400 ml ethanol and 100 ml water was stirred at 70° C. for 3 hr. After the removal of ethanol by evaporation, to the mixture was added conc. hydrochloric acid to precipitate crystalline materials. Precipitates were separated by filtration, washed with water, ethyl ether/ethanol and dried to yield 25.6 g of the desired compound. Mp.=206°-208° C.
Name
3-cyano-1-ethyl-1,4-dihydro-4-oxocinnoline
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25 g
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100 g
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400 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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CCn1nc(C#N)c(=O)c2ccccc21
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